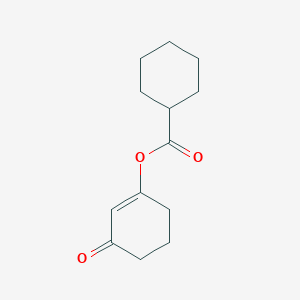
(3-Oxocyclohexen-1-yl) cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester is a cyclic keto ester that is of interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring with a carboxylic acid ester and a keto group. Its molecular formula is C13H18O3, and it has a molecular weight of 222.28 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexanecarboxylic acid with 3-oxo-1-cyclohexenyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and precise control of reaction parameters ensures high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The ester and keto groups can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid esters.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester involves its interaction with specific molecular targets. The keto and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
3-Oxo-1-cyclopentanecarboxylic acid: Has a smaller ring structure, leading to different chemical properties and reactivity.
Ethyl 4-oxocyclohexanecarboxylate: Contains an ethyl ester group, which affects its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of cyclohexanecarboxylic acid 3-oxo-1-cyclohexenyl ester, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
66049-43-2 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(3-oxocyclohexen-1-yl) cyclohexanecarboxylate |
InChI |
InChI=1S/C13H18O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h9-10H,1-8H2 |
Clé InChI |
MIENDYAAHSVRNA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)OC2=CC(=O)CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



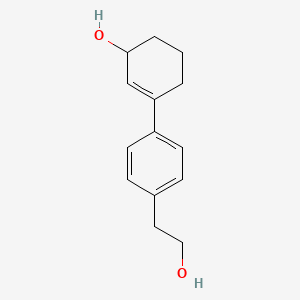
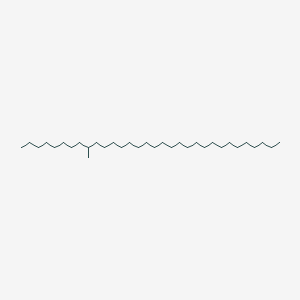
![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
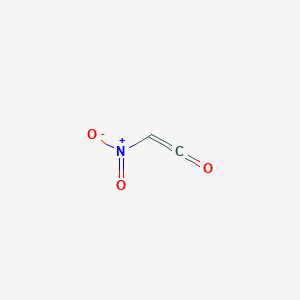

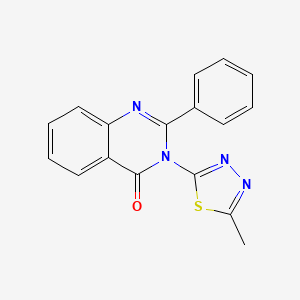
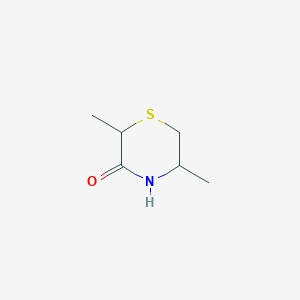
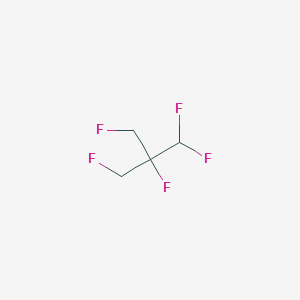

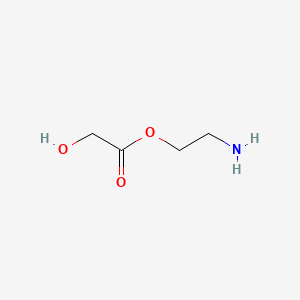

![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)

